Secalonic acid E
Description
Properties
CAS No. |
51152-25-1 |
|---|---|
Molecular Formula |
C32H30O14 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (3R,4R,4aS)-7-[(5R,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27-,28-,31+,32+/m1/s1 |
InChI Key |
NFZJAYYORNVZNI-FUADOUFMSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)O)C(=O)OC)O)O[C@@]2([C@@H]1O)C(=O)OC)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Secalonic acid E can be synthesized through the coupling of two protected iodo monomers using palladium acetate under Suzuki conditions at 70°C, achieving an 85% yield . This method involves the use of palladium-catalyzed cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.
Chemical Reactions Analysis
Biaryl Dimerization via Suzuki Coupling
Tietze's pioneering synthesis achieved secalonic acid E through palladium-catalyzed Suzuki-Miyaura coupling of two iodinated tetrahydroxanthone monomers. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ | |
| Temperature | 70°C | |
| Yield | 85% | |
| Key Step | 2,2'-Biphenol bond formation |
This method leverages the stability of boronate esters to couple monomers while preserving stereochemical integrity.
Solvent-Induced Linkage Isomerization
This compound undergoes dynamic equilibrium between linkage isomers in polar aprotic solvents, akin to related secalonic acids (Table 2) :
| Solvent | Time to Equilibrium (25°C) | Temperature Acceleration Effect |
|---|---|---|
| Pyridine | ~35 days | 45°C: 3.5 days; 95°C: 75 min |
| Acetone | ~40 days | N/A |
| Dimethyl sulfoxide | 18 hours | N/A |
This isomerization involves reversible cleavage/reformation of the biphenyl bond, enabling 2,2' ⇌ 2,4' ⇌ 4,4' linkage interconversion.
Structural Characterization Data
Key NMR shifts for this compound (CDCl₃, 500 MHz) :
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| H-5 | 4.11 | 72.5 | d (J=1.2 Hz) |
| C-6 | - | 39.7 | - |
| H-7 | 3.92 | 86.2 | dd (J=11.2, 0.5 Hz) |
Circular dichroism (CD) spectra show a positive Cotton effect at 333 nm (MeOH), confirming the 5S,6R,10aR configuration .
Stability Under Acidic/Basic Conditions
The compound degrades in strong acids (pH <2) via xanthone ring protonation, while alkaline conditions (pH >10) induce ester hydrolysis. Half-life data:
| Condition | pH | Half-Life | Degradation Pathway |
|---|---|---|---|
| 0.1M HCl | 1.0 | 2.1 hours | Ring contraction |
| 0.1M NaOH | 12 | 4.8 hours | Ester cleavage → monomeric units |
These reactions necessitate careful pH control during isolation .
This compound’s chemistry is defined by its sensitivity to synthetic conditions and solvent environment, with modern catalytic methods enabling precise stereochemical outcomes. Its dynamic isomerization behavior in solution presents challenges for purification but offers insights into natural product biosynthesis. Ongoing research focuses on harnessing its reactivity for targeted derivatization in drug discovery .
Scientific Research Applications
Secalonic acid E, a member of the secalonic acid family of mycotoxins, has been investigated for its bioactivities, particularly in the context of its cytotoxic potential . Secalonic acids, which are xanthone derivatives related to ergoflavin and ergochrysin A, have demonstrated a range of biological activities, including antibacterial, antiphlogistic, and antitumor properties .
This compound: Synthesis and Structural Features
This compound can be synthesized enantioselectively through a late-stage one-pot palladium-catalyzed Suzuki-dimerization reaction, which leads to the 2,2′-biphenol linkage . The synthesis involves 18 steps, utilizing a Wacker-type cyclization of a methoxyphenolic compound to construct a chiral chroman .
Bioactivity and Cytotoxic Potential
Secalonic acids, including this compound, exhibit various biological activities . Secalonic acid F, a derivative, has shown cytotoxicity against leukemia and multiple myeloma cells . Other secalonic acids, such as secalonic acid A and B, also possess antitumor activity . Secalonic acid A, for instance, has demonstrated protective effects against dopaminergic neuron death in a Parkinson's disease mouse model . Secalonic acid D is known for its anticancer properties and its ability to inhibit DNA topoisomerase 1 .
Related Research on Secalonic Acids
Secalonic acids J–M, which are new secalonic acid derivatives isolated from the marine-derived fungus Penicillium oxalicum, have been tested for cytotoxic effects on different cell lines . These compounds showed varying levels of cytotoxic effects, with some inducing cancer cell apoptosis . A new secalonic acid derivative, F-7, isolated from Aspergillus aculeatus, exhibits strong cytotoxic activity against triple-negative breast cancer cells, inducing apoptosis through mitochondrial damage and reactive oxygen species .
Antimicrobial Activities of Secalonic Acids D and F
Secalonic acids D and F have demonstrated antimicrobial activities against various microorganisms . Secalonic acid D exhibited antibacterial effects against Gram-negative bacteria such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to ampicillin . Secalonic acid F displayed strong antibacterial activity against methicillin-resistant S. aureus (MRSA) with a MIC value of 2 μg/mL . Both secalonic acids F and D also showed activity against phytopathogenic bacteria P. caratovorum .
Table 1. Antimicrobial Activities of Secalonic Acids D and F
| Strain | Secalonic Acid D | Secalonic Acid F | Ampicillin | Amphotericin B |
|---|---|---|---|---|
| P. aeruginosa ATCC 27853 | 16 | 8 | 4 | nt |
| E. coli ATCC 25922 | 4 | 4 | 4 | nt |
| S. aureus INA 00985 MRSA | 8 | 2 | >64 | nt |
| P. caratovorum VKM-B1247 | 16 | 4 | 2 | nt |
| F. solani VKPM F 890 | 8 | 8 | nt | 0.5 |
| A. fumigatus VKM F-37 | >64 | 16 | nt | 2 |
| C. albicans ATCC 14053 | 8 | 4 | nt | 0.5 |
| A. niger ATCC 16404 | >32 | 4 | nt | 2 |
nt—non-tested.
Mechanism of Action
The mechanism of action of secalonic acid E involves its interaction with various molecular targets and pathways. It has been shown to inhibit DNA topoisomerase I and protein kinase C, which are enzymes involved in DNA replication and cell signaling, respectively . This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Comparison with Similar Compounds
Key Structural Features
Secalonic acids differ in their linkage positions (2,2′; 2,4′; or 4,4′) and stereochemistry. Below is a comparative analysis:
| Compound | Linkage Type | Dimeric Structure | Isomerism | Key Functional Groups |
|---|---|---|---|---|
| Secalonic E | 2,2′ | Homodimeric | Single isomer (C-5/C-5′ symmetry) | Hydroxyl, ketone, aryl-aryl bond |
| Secalonic A | 2,2′ | Homodimeric | Single isomer | Hydroxyl, ketone, aryl-aryl bond |
| Secalonic D | 4,4′ | Homodimeric | Single isomer | Hydroxyl, ketone, aryl-aryl bond |
| Secalonic F | 2,2′ | Heterodimeric | Epimeric monomers (C-5/C-5′) | Hydroxyl, ketone, aryl-aryl bond |
Key Observations :
- Linkage Stability : Secalonic acids with 2,2′ linkages (e.g., E, A, F) can isomerize to 2,4′- or 4,4′-linked forms in polar solvents like DMSO or pyridine, driven by thermodynamic equilibration .
- Stereochemical Complexity : Secalonic F exhibits epimerism at C-5/C-5′, unlike the homodimeric E and A .
Anticancer Activity
Secalonic acids exhibit potent cytotoxicity, but efficacy varies by structure and cell type:
Mechanistic Insights :
Antimicrobial and Other Activities
- Secalonic D : Active against H1N1 influenza virus (50% inhibition at 50 μg/mL) .
- Secalonic A: No significant antimicrobial activity reported, highlighting functional divergence within the family .
Toxicity and Pharmacological Limitations
Critical Notes:
- Secalonic D’s teratogenicity necessitates structural optimization for drug development .
Q & A
Basic Research Questions
Q. What standardized protocols ensure reproducible isolation and purification of Secalonic acid E from natural sources?
- Methodological Answer : Use solvent extraction (e.g., ethyl acetate/methanol) followed by column chromatography (silica gel, Sephadex LH-20) for preliminary separation. Validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity using NMR (¹H, ¹³C) and HR-MS. Document solvent ratios, temperature, and gradient elution parameters to ensure reproducibility . For fungal sources, optimize fermentation conditions (e.g., media pH, incubation time) to enhance yield .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine chromatographic (HPLC, UPLC) and spectroscopic methods:
- HPLC-DAD : Quantify purity and monitor degradation under varying storage conditions.
- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, NOESY) and compare with published data for related secalonic acids (e.g., Secalonic acid D or F) .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration when synthetic standards are unavailable .
Q. How should in vitro assays be designed to evaluate this compound’s preliminary bioactivity?
- Methodological Answer : Use cell viability assays (MTT, resazurin) across multiple cancer cell lines (e.g., HL60, HeLa) with positive controls (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) and triplicate replicates. For antimicrobial testing, follow CLSI guidelines with Gram-positive/negative bacterial strains. Normalize data to solvent controls and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across experimental models be resolved?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, solvent interference). Perform meta-regression to assess dose-dependent effects and adjust for publication bias. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activity assays) . For in vivo discrepancies, compare pharmacokinetic parameters (bioavailability, half-life) across animal models .
Q. What strategies optimize this compound’s stability in cell culture media for long-term studies?
- Methodological Answer : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS over 72 hours. Add antioxidants (e.g., ascorbic acid) or serum albumin to media to prevent oxidation. Use stability-indicating HPLC methods with accelerated degradation studies (40°C, 75% RH) to predict shelf-life .
Q. Which multi-omics approaches elucidate this compound’s molecular mechanisms of action?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling, LC-MS/MS) to identify dysregulated pathways (e.g., MAPK, apoptosis). Use CRISPR-Cas9 knockout models to validate target genes (e.g., RhoGDI2). For epigenetic effects, perform ChIP-seq for histone modification markers .
Q. How should dose-response meta-analyses synthesize this compound’s efficacy data from heterogeneous studies?
- Methodological Answer : Apply random-effects models to aggregate IC₅₀ values, stratifying by cell type or assay methodology. Use subgroup analysis to address variability (e.g., adherent vs. suspension cells). Report heterogeneity via I² statistics and sensitivity analyses. Follow PRISMA guidelines for transparency .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., IC₅₀, purity percentages) in supplementary materials. Use ANOVA for multi-group comparisons .
- Figures : Highlight dose-response curves and structural validation spectra. Avoid duplicating data in text and figures .
- Ethical Reporting : Disclose conflicts of interest and cite prior studies on related secalonic acids (e.g., Secalonic acid F’s anti-cancer properties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
